molecular formula C12H18Cl2N2 B1398736 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride CAS No. 1194375-85-3

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride

Cat. No.: B1398736
CAS No.: 1194375-85-3
M. Wt: 261.19 g/mol
InChI Key: DCJWFGZXHGFLGJ-UHFFFAOYSA-N
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Description

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C12H17ClN2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a benzyl-substituted diamine under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

1194375-85-3

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.19 g/mol

IUPAC Name

2-benzyl-2,6-diazaspiro[3.3]heptane;dihydrochloride

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;;/h1-5,13H,6-10H2;2*1H

InChI Key

DCJWFGZXHGFLGJ-UHFFFAOYSA-N

SMILES

C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl

Canonical SMILES

C1C2(CN1)CN(C2)CC3=CC=CC=C3.Cl.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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